molecular formula C17H10ClF2N5O2 B6487304 N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286705-74-5

N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B6487304
CAS No.: 1286705-74-5
M. Wt: 389.7 g/mol
InChI Key: KFJWAUBLGLAWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C17H10ClF2N5O2 and its molecular weight is 389.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0491086 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activities. This inhibition can result in therapeutic effects, such as reducing inflammation or slowing down the progression of neurodegenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells. The compound also affects cellular metabolism by disrupting metabolic pathways, which can lead to reduced energy production and cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with specific receptors on the cell surface. These interactions can lead to changes in gene expression, resulting in altered cellular functions and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical properties for extended periods . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy and potential adverse effects on cellular function. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained therapeutic effects, but its stability and degradation must be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and increasing the dose further does not enhance its therapeutic effects. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted metabolic processes . For example, it can inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production. Additionally, the compound can affect the levels of cofactors, such as NADH and ATP, which are essential for cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, which facilitate its uptake and distribution . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N5O2/c18-12-6-10(2-3-13(12)20)22-15(26)7-25-17(27)24-8-21-14-4-1-9(19)5-11(14)16(24)23-25/h1-6,8H,7H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJWAUBLGLAWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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